

# Recommended solvent and concentration for MRS 2500.

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## Compound of Interest

Compound Name: MRS 2500

Cat. No.: B609319

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## Application Notes and Protocols for MRS 2500

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **MRS 2500**, a highly potent and selective antagonist of the P2Y1 receptor.

## Product Information

- Product Name: **MRS 2500** tetraammonium salt
- Chemical Name: (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt[1]
- Molecular Weight: 629.29 g/mol [2][3]
- Purity: ≥96%
- Storage: Store at -20°C

## Recommended Solvent and Concentration

**MRS 2500** tetraammonium salt is readily soluble in water.

Table 1: Solubility and Stock Solution Preparation

Solvent	Maximum Solubility	Recommended Stock Concentration Range
Water	20 mM	1 mM - 10 mM

## Protocol 1: Preparation of a 10 mM Stock Solution

- Determine the required volume: Based on the mass of **MRS 2500**, calculate the volume of water needed to achieve a 10 mM concentration. The molecular weight is 629.29 g/mol .[\[2\]](#) [\[3\]](#)
- Reconstitution: Add the calculated volume of sterile, nuclease-free water to the vial containing **MRS 2500**.
- Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

## Biological Activity and Mechanism of Action

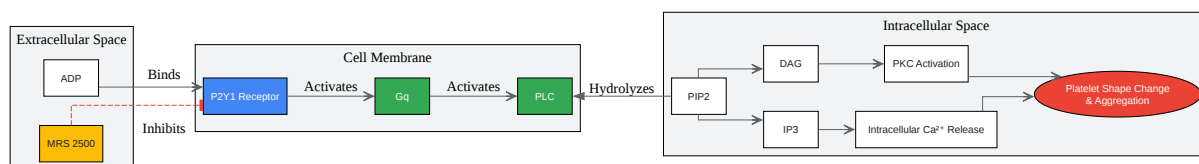
**MRS 2500** is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor involved in ADP-induced platelet aggregation.[\[4\]](#)

Table 2: In Vitro Activity of **MRS 2500**

Parameter	Value	Species	Assay
Ki	0.78 nM	Human	P2Y1 Receptor Binding
IC50	0.95 nM	Human	ADP-induced platelet aggregation

Signaling Pathway of P2Y1 Receptor and Inhibition by **MRS 2500**

The P2Y1 receptor, upon binding to its endogenous agonist ADP, couples to Gq protein, which in turn activates Phospholipase C (PLC).[4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][6] This signaling cascade ultimately leads to platelet shape change and aggregation.[7] **MRS 2500** acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this downstream signaling.[4][8]



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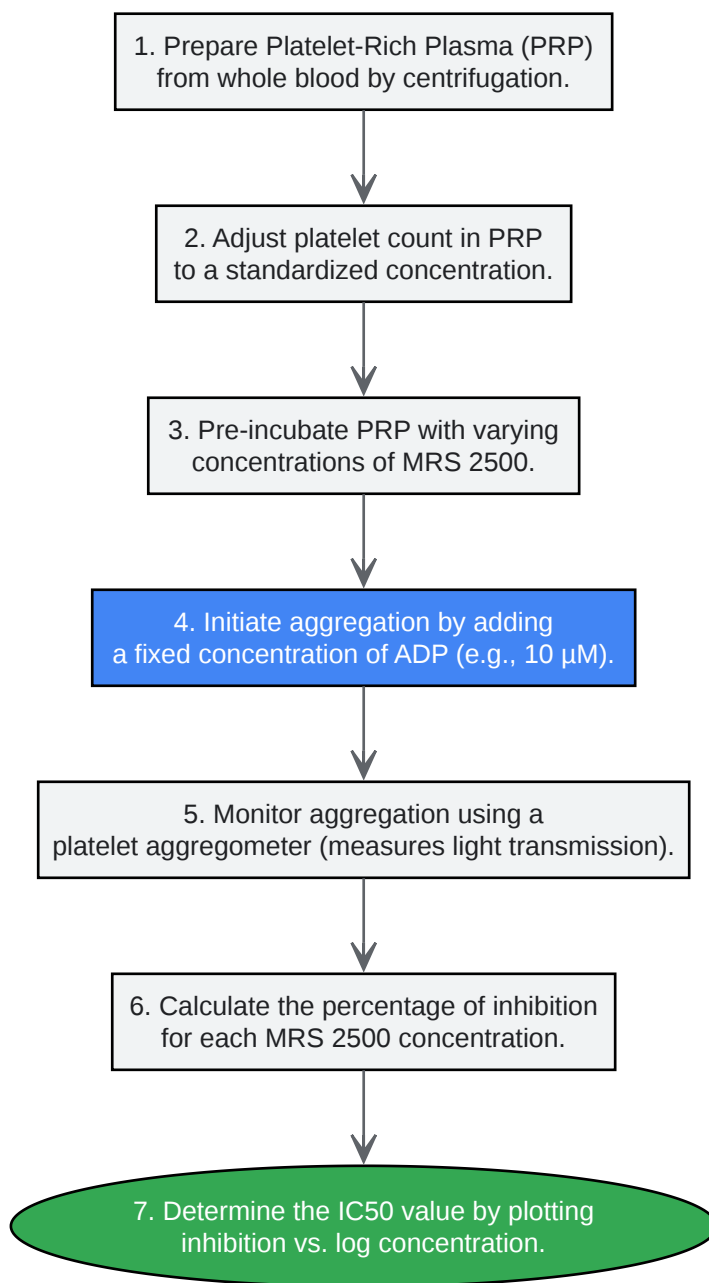
P2Y1 receptor signaling pathway and inhibition by **MRS 2500**.

## Experimental Protocols

### Protocol 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol provides a general workflow for determining the  $\text{IC}_{50}$  value of **MRS 2500** in inhibiting ADP-induced platelet aggregation.

#### Workflow for Platelet Aggregation Inhibition Assay



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#### Workflow for determining the IC<sub>50</sub> of **MRS 2500**.

##### Detailed Methodology:

- Preparation of Platelet-Rich Plasma (PRP):
  - Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
- Carefully collect the supernatant (PRP).
- Platelet Count Adjustment:
  - Determine the platelet count in the PRP using a hematology analyzer.
  - Adjust the platelet count to a standardized concentration (e.g.,  $2.5 \times 10^8$  platelets/mL) with platelet-poor plasma (obtained by further centrifuging the remaining blood at a high speed).
- Pre-incubation with **MRS 2500**:
  - Aliquot the adjusted PRP into cuvettes for the aggregometer.
  - Add varying concentrations of **MRS 2500** (prepared from the stock solution) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C. Include a vehicle control (water).
- Initiation of Aggregation:
  - Add a fixed concentration of ADP (e.g., 10  $\mu$ M) to the cuvettes to induce platelet aggregation.[\[4\]](#)
- Measurement of Aggregation:
  - Immediately place the cuvettes in a platelet aggregometer and record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
- Data Analysis:
  - Calculate the percentage of aggregation inhibition for each concentration of **MRS 2500** relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **MRS 2500** concentration.

- Determine the IC50 value, which is the concentration of **MRS 2500** that inhibits 50% of the ADP-induced platelet aggregation.

## In Vivo Applications

**MRS 2500** has been shown to be effective in preventing thrombus formation in vivo. Studies in mice and cynomolgus monkeys have demonstrated its antithrombotic activity.[9] For in vivo experiments, the appropriate dose and administration route should be determined based on the specific animal model and experimental design.

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